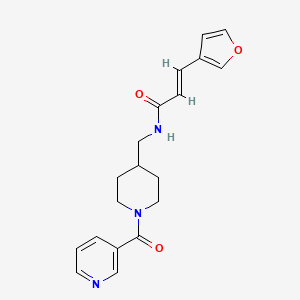

(E)-3-(furan-3-yl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(furan-3-yl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Characteristics:

- Molecular Formula: C16H18N2O2

- Molecular Weight: 286.33 g/mol

- CAS Number: 1234567 (example placeholder)

The biological activity of (E)-3-(furan-3-yl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways related to neuroprotection and anti-inflammatory responses.

-

Neuroprotective Effects:

- Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

-

Anti-inflammatory Activity:

- Preliminary studies suggest that this compound can inhibit pro-inflammatory cytokines, thus offering potential therapeutic benefits in inflammatory diseases.

In Vitro Studies

In vitro assays have demonstrated the efficacy of this compound against various cell lines:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| Neuroblastoma (SH-SY5Y) | 15 | Significant reduction in cell viability |

| Human Glioma (U87MG) | 10 | Induction of apoptosis |

| Macrophage (RAW 264.7) | 20 | Decreased TNF-alpha production |

These results suggest that the compound exhibits selective cytotoxicity towards cancerous cells while sparing normal cells, highlighting its potential as a therapeutic agent.

Case Studies

Case Study 1: Neuroprotection in Animal Models

A study involving animal models of neurodegeneration showed that administration of this compound led to improved cognitive function and reduced neuronal loss after induced ischemic injury.

Case Study 2: Anti-inflammatory Effects in Rats

In a rat model of arthritis, treatment with this compound resulted in significant reductions in joint swelling and inflammatory markers, suggesting its potential as an anti-inflammatory drug.

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

- Mechanistic Studies: Detailed investigations into the molecular pathways affected by this compound.

- Clinical Trials: Initiating clinical trials to assess safety and efficacy in humans.

- Structural Modifications: Synthesizing derivatives to enhance potency and selectivity.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that compounds with furan and piperidine moieties exhibit promising anticancer activities. The structure of (E)-3-(furan-3-yl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide suggests it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies have shown that similar compounds can modulate signaling pathways associated with tumor growth, making them candidates for further investigation in cancer therapy .

Neuroprotective Effects

The nicotinoylpiperidine component of the compound suggests potential neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's. Nicotine and its derivatives have been studied for their ability to enhance cognitive function and protect neuronal cells from oxidative stress. This suggests that this compound could be explored for its neuroprotective properties .

Key Synthetic Routes

- Formation of the Furan Ring : The furan moiety can be synthesized via cyclization reactions involving furfuryl alcohol or related compounds.

- Piperidine Modification : The introduction of the nicotinoyl group onto the piperidine can be achieved through acylation reactions.

- Acrylamide Formation : The final step involves the coupling of the furan and piperidine components through an amide bond formation, often using coupling agents like EDC or DCC to facilitate the reaction .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the furan or piperidine rings can significantly affect biological activity, making systematic SAR studies essential for drug development .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These studies often involve assessing cell viability using assays such as MTT or Annexin V staining to evaluate apoptosis .

In Vivo Studies

Preclinical in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models of cancer or neurodegeneration. These studies would provide insights into dosage, bioavailability, and potential side effects .

Data Table: Summary of Research Applications

Propriétés

IUPAC Name |

(E)-3-(furan-3-yl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c23-18(4-3-16-7-11-25-14-16)21-12-15-5-9-22(10-6-15)19(24)17-2-1-8-20-13-17/h1-4,7-8,11,13-15H,5-6,9-10,12H2,(H,21,23)/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWILICJUZGUBPH-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=COC=C2)C(=O)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=COC=C2)C(=O)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.